N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c1-15(2)7-6-13-11-14-10-8(12)4-3-5-9(10)16-11/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWQOKIYDPMKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole ring is then chlorinated at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated benzothiazole is reacted with N,N-dimethylethane-1,2-diamine in the presence of a base like sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield the corresponding amines or thiols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Scientific Research Applications
Chemistry
In synthetic chemistry, N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine serves as a building block for more complex molecules. Its reactivity allows it to participate in various chemical reactions:
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Chlorine can be replaced by nucleophiles like amines or thiols. |
| Oxidation/Reduction | Can form sulfoxides or sulfones upon oxidation and yield amines upon reduction. |
| Condensation Reactions | Participates in forming Schiff bases or imines with aldehydes or ketones. |
Biology and Medicine
The compound is being investigated for its potential as a pharmacophore in drug design due to the biological activities associated with its benzothiazole moiety. Research indicates that benzothiazoles exhibit:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Activity : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : May reduce inflammation in biological systems.
A study highlighted that derivatives of benzothiazole compounds have shown promise in treating conditions such as cancer and infections, emphasizing the relevance of this compound in medicinal chemistry.
Industrial Applications
In industrial settings, this compound is utilized for:
- Production of Specialty Chemicals : Acts as an intermediate in synthesizing agrochemicals and pharmaceuticals.
- Research Reagents : Used in laboratories for various chemical analyses and reactions.
Case Study 1: Antimicrobial Activity
A research study evaluated the antimicrobial efficacy of benzothiazole derivatives against several pathogens including E. coli and Staphylococcus aureus. The results indicated that modifications to the benzothiazole structure could enhance activity against resistant strains.
Case Study 2: Anticancer Research
In vitro studies demonstrated that compounds containing the benzothiazole moiety could inhibit tumor growth in specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
Biological Activity
N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a synthetic compound with notable biological activities due to its benzothiazole moiety. This article reviews its biological properties, synthesis methods, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1105195-39-8
- Molecular Formula : C11H14ClN3S
- Molecular Weight : 255.77 g/mol
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Chlorination : Chlorination at the 4-position using thionyl chloride or phosphorus pentachloride.
- Alkylation : Reaction with N,N-dimethylethane-1,2-diamine in the presence of a base like sodium hydride or potassium carbonate .
Anticancer Activity
Research has highlighted that benzothiazole derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds derived from benzothiazoles significantly inhibited the proliferation of various cancer cell lines, including A431 and A549 cells .
- The compound was shown to induce apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM), similar to lead compounds in anticancer research .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities:
- Compounds similar to this compound have been reported to exhibit antibacterial effects against various pathogens .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Kamal et al. (2010) | Identified benzothiazole derivatives with anti-tumor activity against non-small cell lung cancer. |
| Lee et al. (2011) | Reported anti-inflammatory properties linked to benzothiazole compounds. |
| Al-Tel et al. (2011) | Demonstrated antibacterial effects against Staphylococcus aureus using benzothiazole derivatives. |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is thought that the presence of the chlorobenzothiazole moiety enhances interaction with biological targets such as enzymes and receptors involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Substituent Impact :
- Chlorine Position : 4-Cl substitution (target compound) optimizes steric and electronic effects for receptor binding, whereas 5-Cl or 6-Cl analogs exhibit varied bioactivity due to altered molecular polarity .
- Amine Chain Modifications : Replacement of dimethyl groups with diethyl (e.g., ) increases lipophilicity but may reduce aqueous solubility.
Physicochemical Properties
Q & A
Basic: What spectroscopic methods are recommended for characterizing N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine?
Answer:
Structural characterization should employ infrared (IR) spectroscopy to identify functional groups (e.g., C-Cl stretching at ~693 cm⁻¹ and C=N vibrations at ~1620 cm⁻¹) and 1H/13C nuclear magnetic resonance (NMR) to resolve proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm and aromatic protons in the benzothiazole ring at δ ~6.5–8.2 ppm) . High-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (e.g., molecular ion peaks matching C₁₁H₁₅ClN₃S). For crystalline samples, X-ray crystallography (using programs like SHELXL) provides definitive bond lengths and angles .
Advanced: How can researchers investigate the antiproliferative mechanisms of this compound?
Answer:
Mechanistic studies require in vitro cytotoxicity assays (e.g., MTT or SRB assays) across cancer cell lines (e.g., H-460, HT-29) to determine IC₅₀ values . Follow-up analyses include:
- Cell cycle profiling via flow cytometry (e.g., propidium iodide staining) to detect G1/S or G2/M arrest.
- Kinase inhibition assays (e.g., cdk2/cyclin E inhibition) using recombinant enzymes and ATP-competitive substrates.
- DNA intercalation studies (e.g., ethidium bromide displacement assays or fluorescence quenching) to assess binding affinity .
Discrepancies between kinase inhibition potency and cytotoxicity (e.g., higher cell death despite moderate kinase IC₅₀) suggest off-target effects, necessitating transcriptomic or proteomic profiling .
Data Contradiction: How to resolve discrepancies in reported biological activities of benzothiazole derivatives?
Answer:
Contradictions in IC₅₀ values or activity trends may arise from:
- Assay variability : Standardize protocols (e.g., incubation time, cell density) and validate with reference compounds.
- Structural impurities : Confirm compound purity (>95%) via HPLC and elemental analysis .
- Cell line-specific factors : Compare multiple lines (e.g., HepG2 vs. SGC-7901) to identify tissue-dependent activity .
- Solubility issues : Use DMSO stocks with ≤0.1% final concentration or employ co-solvents (e.g., PEG-400) to prevent aggregation .
Basic: What are common synthetic routes for this compound?
Answer:
The compound is typically synthesized via nucleophilic substitution :
React 4-chloro-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine in a polar aprotic solvent (e.g., DMF or acetonitrile).
Use a base (e.g., K₂CO₃) to deprotonate the amine and promote coupling.
Heat under reflux (80–100°C, 12–24 hours) for optimal yield.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key validation : Monitor reaction progress by TLC (Rf ~0.7 in ACN:MeOH 1:1) .
Advanced: What strategies optimize the compound’s solubility for in vitro studies?
Answer:
- Salt formation : React with HCl to form a hydrochloride salt, enhancing aqueous solubility.
- Co-solvents : Use <1% DMSO or combine with cyclodextrins for stable dispersion.
- Structural modifications : Introduce polar groups (e.g., hydroxyl or sulfonic acid) on the benzothiazole ring while preserving bioactivity .
Validation : Measure solubility via UV-Vis spectroscopy or nephelometry in PBS (pH 7.4) .
Advanced: How does the chloro substituent on the benzothiazole ring influence bioactivity?
Answer:
The 4-chloro group enhances:
- Lipophilicity : Improves membrane permeability (logP increases by ~0.5–1.0 units).
- Target binding : Forms halogen bonds with hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases).
- Metabolic stability : Reduces oxidative degradation compared to non-halogenated analogs.
Validation : Compare IC₅₀ values of chloro vs. des-chloro analogs in parallel assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
